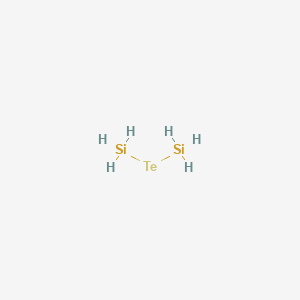
Silyltellanylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silyltellanylsilane is an organotellurium compound with the chemical formula (CH₃)₃Si-Te-Si(CH₃)₃. It is a colorless liquid that is used as a reagent in organic synthesis and materials science. The compound is notable for its ability to introduce tellurium into various chemical reactions, making it a valuable tool in the synthesis of tellurium-containing compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Silyltellanylsilane can be synthesized through the reaction of tellurium tetrachloride with trimethylsilyl chloride in the presence of a reducing agent such as lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran under anhydrous conditions to prevent hydrolysis of the reactants.
Industrial Production Methods: Industrial production of tellurium, bis(trimethylsilyl)- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form tellurium dioxide or other tellurium oxides.
Reduction: The compound can be reduced to elemental tellurium using strong reducing agents.
Substitution: It can participate in substitution reactions where the trimethylsilyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products:
Oxidation: Tellurium dioxide (TeO₂)
Reduction: Elemental tellurium (Te)
Substitution: Various organotellurium compounds depending on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
Silyltellanylsilane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of tellurium-containing compounds, including tellurides and organotellurium compounds.
Materials Science: Employed in the preparation of nanoscale tellurium materials with applications in thermoelectrics, photovoltaics, and catalysis.
Biology and Medicine: Investigated for its potential use in biomedical applications, including as an antimicrobial and anticancer agent.
Industry: Utilized in the production of semiconductors and other electronic materials.
Wirkmechanismus
The mechanism of action of tellurium, bis(trimethylsilyl)- involves the transfer of tellurium atoms to other molecules during chemical reactions. The compound acts as a source of tellurium, which can form bonds with various elements, leading to the formation of new tellurium-containing compounds. The molecular targets and pathways involved depend on the specific reaction and the nature of the reactants.
Vergleich Mit ähnlichen Verbindungen
Selenium, bis(trimethylsilyl)-: Similar in structure but contains selenium instead of tellurium.
Sulfur, bis(trimethylsilyl)-: Contains sulfur and is used in similar types of reactions.
Uniqueness: Silyltellanylsilane is unique due to the specific properties of tellurium, such as its ability to form stable covalent bonds and its metallic character. These properties make it particularly useful in applications where other chalcogens like sulfur and selenium may not be as effective.
Eigenschaften
CAS-Nummer |
19415-73-7 |
|---|---|
Molekularformel |
H6Si2Te |
Molekulargewicht |
189.8 g/mol |
IUPAC-Name |
silyltellanylsilane |
InChI |
InChI=1S/H6Si2Te/c1-3-2/h1-2H3 |
InChI-Schlüssel |
RTYXHZXPDYIJNI-UHFFFAOYSA-N |
SMILES |
[SiH3][Te][SiH3] |
Kanonische SMILES |
[SiH3][Te][SiH3] |
Synonyme |
Tellurium, bis(trimethylsilyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


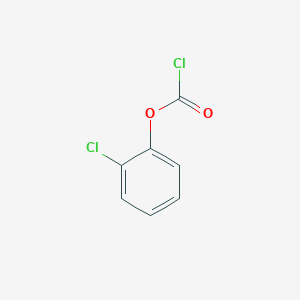
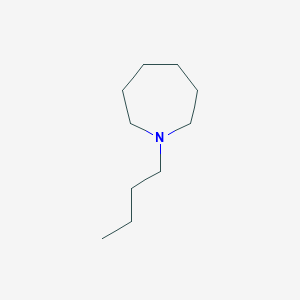
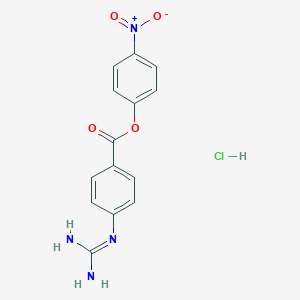
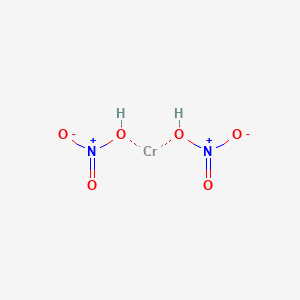
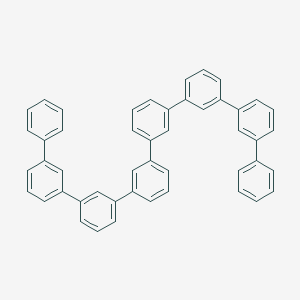
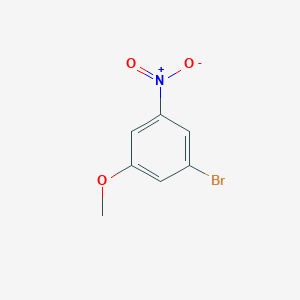
![1H-Pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B101962.png)
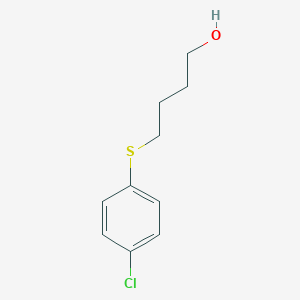
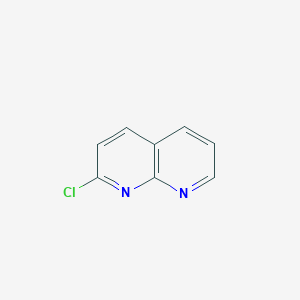
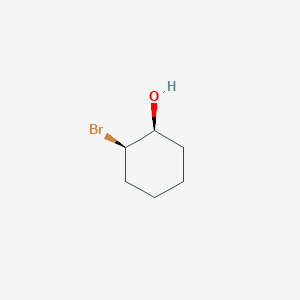
![2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methyl-3,8-dihydropurin-6-one](/img/structure/B101971.png)
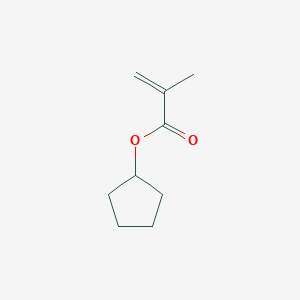
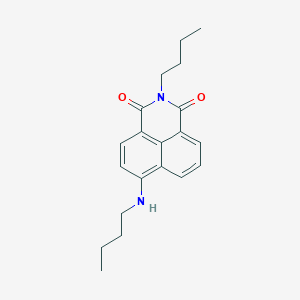
![4-[(Ethoxycarbonyl)oxy]benzoic acid](/img/structure/B101982.png)
